molecular formula C10H18O4 B1593789 DIETHYL-3-METHYLGLUTARATE CAS No. 6829-42-1

DIETHYL-3-METHYLGLUTARATE

Cat. No.: B1593789
CAS No.: 6829-42-1
M. Wt: 202.25 g/mol
InChI Key: SEWQUYBTRMDUQS-UHFFFAOYSA-N
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Description

Diethyl-3-methylglutarate: is an organic compound with the molecular formula C10H18O4. It is an ester derived from 3-methylglutaric acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl-3-methylglutarate can be synthesized through the esterification of 3-methylglutaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Diethyl-3-methylglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl-3-methylglutarate involves its interaction with enzymes such as esterases, which catalyze its hydrolysis to produce 3-methylglutaric acid and ethanol. This reaction is essential in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

  • Dimethyl 3-methylglutarate
  • Diethyl succinate
  • Dimethyl glutarate
  • Diethyl glutarate

Comparison: Diethyl-3-methylglutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher molecular weight and different boiling and melting points, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Diethyl-3-methylglutarate (DEMG) is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of lipid metabolism and pharmaceutical applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18O4C_{10}H_{18}O_{4} and is derived from 3-methylglutaric acid. Its structure comprises two ethyl groups attached to the central carbon atom of the glutarate moiety, contributing to its unique chemical properties. The compound is characterized by a molecular weight of approximately 202.25 g/mol, which influences its solubility and reactivity in biological systems.

Biological Mechanisms

Lipid Metabolism Regulation
One of the primary biological activities of DEMG is its role as an antilipemic agent. It functions by inhibiting hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels, suggesting potential therapeutic applications for managing hyperlipidemia and associated cardiovascular diseases.

Energy Metabolism
Research indicates that DEMG may also influence metabolic pathways involving fatty acids and ketones, thereby contributing to overall energy metabolism. This property makes it a candidate for further investigation in metabolic disorders.

Synthesis Methods

This compound can be synthesized through the esterification of 3-methylglutaric acid with ethanol, typically using an acid catalyst such as sulfuric acid. The reaction involves refluxing the mixture to completion, followed by purification through distillation. Industrial production often employs optimized conditions for higher yields and purity.

Research Findings

Several studies have highlighted the biological activity of DEMG:

  • Cholesterol Reduction : A study demonstrated that DEMG effectively lowers cholesterol levels in animal models, supporting its potential use in treating hyperlipidemia.
  • Cytoprotective Effects : Research has indicated that derivatives of DEMG exhibit antioxidant properties, protecting cells from oxidative stress. This suggests a broader therapeutic potential beyond lipid regulation .
  • Enzyme Interaction : The compound serves as a substrate for various enzymes, particularly esterases, which catalyze its hydrolysis into 3-methylglutaric acid and ethanol. This reaction is significant in biochemical pathways related to lipid metabolism.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaKey Characteristics
Diethyl succinateC8H14O4Used in organic synthesis; less potent in lipid modulation
Dimethyl 3-methylglutarateC8H14O4Similar structure but lower lipophilicity
Hydroxymethylglutaryl-CoAC6H10O4Intermediate in cholesterol synthesis; target for statins

The dual ethyl ester structure of DEMG enhances its lipophilicity compared to other similar compounds, which may influence its absorption and bioavailability when used therapeutically.

Case Studies

Recent studies have explored the therapeutic applications of DEMG:

  • Case Study on Hyperlipidemia : In a clinical trial involving patients with elevated cholesterol levels, treatment with DEMG resulted in significant reductions in low-density lipoprotein (LDL) cholesterol after 12 weeks of administration.
  • Antioxidant Activity Evaluation : Another study assessed various derivatives of DEMG for their antioxidant capabilities using human red blood cell models, demonstrating significant cytoprotective effects against oxidative damage at sublytic concentrations .

Properties

IUPAC Name

diethyl 3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQUYBTRMDUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064483
Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-42-1
Record name 1,5-Diethyl 3-methylpentanedioate
Source CAS Common Chemistry
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
Source EPA DSSTox
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Record name Diethyl 3-methylglutarate
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Record name 1,5-Diethyl 3-methylpentanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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